4-Azido-L-phenylalanine hydrochloride
Overview
Description
4-Azido-L-phenylalanine hydrochloride is an unnatural amino acid that serves as an effective vibrational reporter of local protein environments. It is widely used in click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups . This compound is also known for its ability to participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing DBCO or BCN groups .
Mechanism of Action
Target of Action
4-Azido-L-phenylalanine hydrochloride, also known as 4-Azido-L-phenylalanine (hydrochloride), is an unnatural amino acid . Its primary targets are proteins, specifically at defined positions . It is used for the functionalization of proteins .
Mode of Action
The compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows the compound to modify the azide functionalities in the protein . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound’s interaction with proteins leads to their functionalization . This process affects the biochemical pathways involving these proteins.
Result of Action
The primary result of the action of this compound is the functionalization of proteins . This can lead to changes in the proteins’ properties and functions, thereby affecting cellular processes. The specific molecular and cellular effects would depend on the proteins being modified.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the diazotization of 4-amino-L-phenylalanine followed by azidation using sodium azide . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of 4-Azido-L-phenylalanine hydrochloride may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve the desired product quality .
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with alkyne-containing molecules to form triazoles.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained alkynes such as DBCO or BCN, forming stable triazole products without the need for a copper catalyst.
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained alkynes.
Major Products:
CuAAC: Triazole derivatives.
SPAAC: Triazole derivatives with high stability and biocompatibility.
Scientific Research Applications
4-Azido-L-phenylalanine hydrochloride is extensively used in various scientific fields:
Chemistry: As a click chemistry reagent for the synthesis of complex molecules and bioconjugates.
Biology: For site-specific labeling of proteins and studying protein-protein interactions.
Medicine: In the development of targeted drug delivery systems and diagnostic tools.
Industry: Used in the production of functionalized materials and polymers.
Comparison with Similar Compounds
- 3-Azido-L-alanine hydrochloride
- 4-Iodo-L-phenylalanine
- L-Azidohomoalanine hydrochloride
- 6-Azido-L-lysine hydrochloride
Uniqueness: 4-Azido-L-phenylalanine hydrochloride is unique due to its specific azide group placement on the phenylalanine structure, which provides distinct reactivity and stability compared to other azido amino acids. Its ability to participate in both CuAAC and SPAAC reactions makes it highly versatile for various applications in chemical biology and materials science .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-azidophenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2.ClH/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11;/h1-4,8H,5,10H2,(H,14,15);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCXRGSRHCHMBK-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=[N+]=[N-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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